molecular formula C7H12N4 B2767984 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 154641-04-0

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B2767984
CAS RN: 154641-04-0
M. Wt: 152.201
InChI Key: JCVZAGYFQJQJHQ-UHFFFAOYSA-N
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Description

“3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” is a compound that belongs to the class of fused heterocycles known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are interesting due to their valuable biological properties. Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and they can also act as antifungal, antitubercular, and antibacterial agents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research efforts have elucidated methods for the synthesis of triazolopyrimidine derivatives, including 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction, demonstrating a pathway to access these compounds via a reaction involving NaBH4 and V2O5 at room temperature (Lashmanova et al., 2019). Additionally, studies on the synthetic utility of heteroaromatic azido compounds have contributed to the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, expanding the understanding of triazolopyrimidine synthesis (Westerlund, 1980).

Green Chemistry Approaches in Synthesis

Khaligh et al. (2020) introduced an eco-friendly additive for the synthesis of triazolo-pyrimidine derivatives, emphasizing the importance of green chemistry principles in the preparation of these compounds. This method not only showcases a novel additive that enhances the reaction but also aligns with environmental sustainability by avoiding the use of hazardous materials (Khaligh et al., 2020).

Structural and Activity Relationship Analysis

Research has also focused on analyzing the structural and activity relationships of triazolopyrimidines. For example, the synthesis of structural analogs and their evaluation for tuberculostatic activity illustrates the potential biomedical applications of these compounds. The analysis of structure-activity relationships provides insights into designing more effective antituberculous agents (Titova et al., 2019).

Molecular Docking and Theoretical Studies

Sert et al. (2020) performed DFT/B3LYP and molecular docking analyses on triazolo[1,5-a]pyrimidine derivatives, highlighting the compound's potential in drug discovery. Theoretical calculations and molecular docking analyses against specific proteins offer a basis for understanding the interaction mechanisms at the molecular level, paving the way for the development of targeted therapies (Sert et al., 2020).

properties

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-6-9-10-7-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZAGYFQJQJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

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